molecular formula C11H13BrFNO2 B2768448 tert-Butyl 5-amino-4-bromo-2-fluorobenzoate CAS No. 2248410-53-7

tert-Butyl 5-amino-4-bromo-2-fluorobenzoate

Cat. No.: B2768448
CAS No.: 2248410-53-7
M. Wt: 290.132
InChI Key: NSTCKZGCZFFDQI-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-4-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFNO2 It is a derivative of benzoic acid, featuring tert-butyl, amino, bromo, and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-4-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of tert-butyl 2-bromo-4-fluorobenzoate, which is then subjected to further reactions to introduce the amino group at the 5-position. The reaction conditions often involve the use of reagents such as tert-butyl nitrite and aniline derivatives under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-4-bromo-2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, temperatures around 80-100°C.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, methanol as solvent.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoates.

    Oxidation Products: Nitrobenzoates.

    Reduction Products: Aminobenzoates.

Scientific Research Applications

Chemistry: tert-Butyl 5-amino-4-bromo-2-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects .

Industry: In the chemical industry, it serves as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-4-bromo-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • tert-Butyl 2-amino-4-bromo-5-fluorobenzoate
  • tert-Butyl 4-bromo-2-fluorobenzoate
  • tert-Butyl bromoacetate

Comparison: tert-Butyl 5-amino-4-bromo-2-fluorobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

IUPAC Name

tert-butyl 5-amino-4-bromo-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTCKZGCZFFDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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